

Spectroscopic properties of 8-Bromo-7-quinolinol

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Compound of Interest

Compound Name: 8-Bromo-7-quinolinol

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An In-depth Technical Guide to the Spectroscopic Properties of **8-Bromo-7-quinolinol**

Abstract

8-Bromo-7-quinolinol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest, particularly for its photochemical properties that enable its use as a photoremovable protecting group in physiological studies.^{[1][2]} A comprehensive understanding of its spectroscopic characteristics is paramount for its effective application and for the development of new functional molecules. This guide provides an in-depth analysis of the key spectroscopic properties of **8-Bromo-7-quinolinol**, including UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We delve into the structural and environmental factors that govern these properties, supported by theoretical insights from computational studies. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's spectroscopic behavior.

Introduction to 8-Bromo-7-quinolinol

8-Bromo-7-quinolinol, also known as 8-Bromo-7-hydroxyquinoline (BHQ), belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The parent molecule, 8-hydroxyquinoline, is renowned for its potent metal-chelating abilities and its wide range of pharmacological applications.^[3] The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position significantly modulates the electronic and, consequently, the spectroscopic properties of the quinoline core.

One of the most notable applications of **8-Bromo-7-quinolinol** is as a "caged" compound.^{[1][2]} It can be attached to bioactive molecules, rendering them inactive. Upon exposure to light of a specific wavelength, the bond breaks, releasing the active molecule with high spatial and temporal control.^{[1][2]} This process relies on the efficient photolysis of **8-Bromo-7-quinolinol**, a property directly linked to its UV-Visible absorption characteristics.^[1]

Molecular Structure

The foundational step to understanding the spectroscopy of **8-Bromo-7-quinolinol** is to visualize its structure.

Caption: Molecular structure of **8-Bromo-7-quinolinol**.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For **8-Bromo-7-quinolinol**, the absorption of UV light is the initial step in its photo-uncaging applications. The spectrum is characterized by bands arising from $\pi \rightarrow \pi^*$ transitions within the aromatic quinoline system.

The parent 8-hydroxyquinoline molecule typically exhibits absorption bands around 250 nm and in the 300-350 nm region.^{[4][5]} For **8-Bromo-7-quinolinol**, similar absorption patterns are expected, with potential shifts due to the electronic effects of the bromo and hydroxyl substituents. A key application of **8-Bromo-7-quinolinol** is its use as a photoremovable protecting group, which is efficiently photolyzed by both one-photon absorption (1PE) at 365 nm and two-photon excitation (2PE) at 740 nm.^[1] This indicates significant absorption in the UVA region.

Influence of Solvent and pH

The UV-Vis absorption spectrum of **8-Bromo-7-quinolinol** is sensitive to the solvent environment and the pH of the solution.

- **Solvatochromism:** In polar solvents, the absorption bands may exhibit shifts (bathochromic or hypsochromic) due to differential solvation of the ground and excited states. Studies on the parent compound, quinolin-8-ol, show a bathochromic (red) shift with increasing solvent polarity, which is indicative of a $\pi \rightarrow \pi^*$ transition and a more polar excited state.^[6]

- **pH Dependence:** The quinoline nitrogen is basic and can be protonated in acidic conditions, while the hydroxyl group is acidic and can be deprotonated in basic conditions. Both protonation and deprotonation alter the electronic structure of the chromophore, leading to significant shifts in the absorption maxima. For its application in physiological studies, its spectroscopic behavior at pH 7.2 is particularly relevant.^[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule after absorbing light.

8-Bromo-7-quinolinol is reported to exhibit low levels of fluorescence.^{[1][2]} This is a crucial property for its use as a caged compound, as strong fluorescence could interfere with the detection of fluorescent indicators used to monitor biological processes.^{[1][2]} The low fluorescence quantum yield is likely due to the "heavy atom effect" of bromine, which promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway.

The parent compound, 8-hydroxyquinoline, can exhibit dual fluorescence in certain solvents, which is attributed to the existence of different emitting species in equilibrium, such as monomers and hydrogen-bonded dimers. The emission is also dependent on the excitation wavelength.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For **8-Bromo-7-quinolinol**, a low quantum yield is expected. The quantum yield can be determined using a relative method, comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, such as quinine sulfate.^{[7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **8-Bromo-7-quinolinol** will show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are characteristic of the substitution pattern on the quinoline ring.

- Expected Chemical Shifts (in CDCl_3):
 - The protons on the pyridine ring (H-2, H-3, H-4) will appear in the downfield region (typically δ 7.0-9.0 ppm).
 - The protons on the benzene ring (H-5, H-6) will also be in the aromatic region.
 - The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
- Structural Confirmation: The regiochemistry of the bromination can be confirmed by the absence of a signal for H-8 and the specific splitting patterns of the remaining protons.[\[1\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on all the carbon atoms in the molecule.

- Expected Chemical Shifts (in CDCl_3):
 - The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 110-160 ppm).[\[9\]](#)
 - The carbon attached to the nitrogen (C-2 and C-9) will be downfield.
 - The carbons bearing the bromine (C-8) and hydroxyl (C-7) groups will show characteristic shifts influenced by the electronegativity and resonance effects of these substituents.
 - Quaternary carbons (C-7, C-8, C-9, and C-10) will typically show weaker signals.[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of **8-Bromo-7-quinolinol** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[\[11\]](#)[\[12\]](#)
- C-H Stretch (Aromatic): Absorption bands just above 3000 cm^{-1} are due to the C-H stretching vibrations of the aromatic quinoline ring.[\[11\]](#)
- C=C and C=N Stretches: Strong to medium intensity bands in the 1500-1650 cm^{-1} region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system.[\[12\]](#)
- C-O Stretch: A strong band in the 1200-1300 cm^{-1} region can be attributed to the C-O stretching of the phenolic hydroxyl group.
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm^{-1} .
- Out-of-Plane Bending: The pattern of bands in the 700-900 cm^{-1} region can provide information about the substitution pattern of the aromatic rings.

Theoretical calculations using Density Functional Theory (DFT) on 8-hydroxyquinoline and its halogenated derivatives have been shown to be in good agreement with experimental vibrational spectra, aiding in the assignment of the observed bands.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic properties of **8-Bromo-7-quinolinol** based on available data for the compound and its close analogs.

Spectroscopic Technique	Parameter	Expected Value/Characteristic	Reference
UV-Visible	λ_{max}	~365 nm (in aqueous buffer, pH 7.2)	[1]
Molar Absorptivity (ϵ)	Dependent on solvent and pH		
Fluorescence	λ_{em}	Expected to be in the blue-green region	
Quantum Yield (Φ)	Low	[1][2]	
^1H NMR	Chemical Shifts (δ)	Aromatic protons: 7.0-9.0 ppm	[9]
	OH proton: variable, broad singlet		
^{13}C NMR	Chemical Shifts (δ)	Aromatic carbons: 110-160 ppm	[9][10]
Infrared (IR)	O-H stretch	3200-3600 cm^{-1} (broad)	[11][12]
C=C, C=N stretch	1500-1650 cm^{-1}	[12]	
C-Br stretch	< 700 cm^{-1}		

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **8-Bromo-7-quinolinol**. These should be adapted based on the specific instrumentation available.

UV-Visible Absorption Spectroscopy

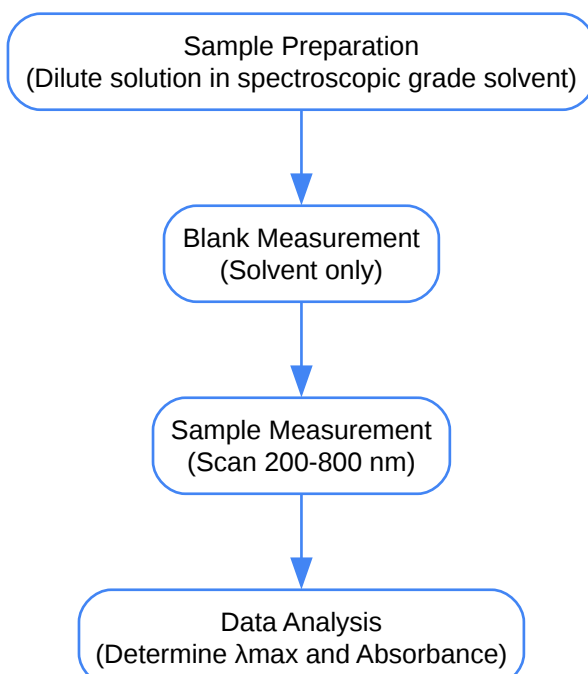


Figure 2: Workflow for UV-Vis Spectroscopy

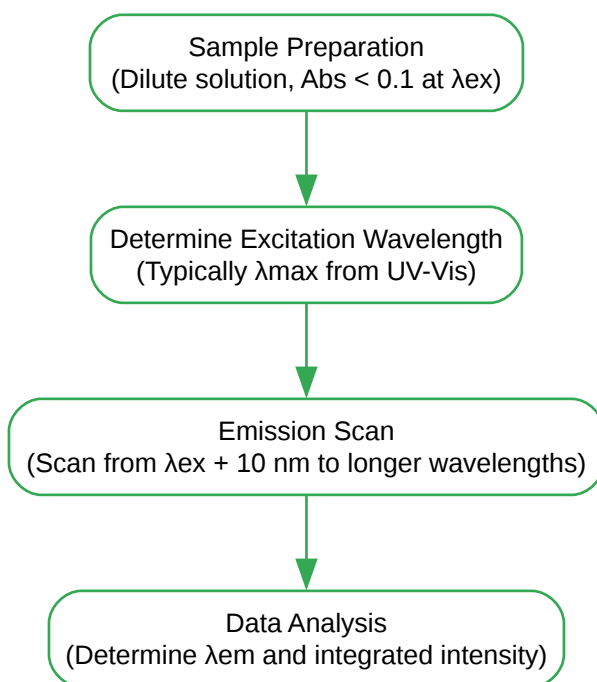


Figure 3: Workflow for Fluorescence Spectroscopy

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